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Compound of Interest

Compound Name: (S)-BoroPro-(-)-Pinanediol-HCl

CAS No.: 149716-73-4

Cat. No.: B1147119

Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of (S)-BoroPro-(-)-Pinanediol-HCl (CAS Number: 149716-73-4), a vital chiral

building block in contemporary drug discovery and organic synthesis.[1][2] Intended for

researchers, scientists, and professionals in drug development, this document delves into the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data

anticipated for this compound. The insights herein are synthesized from foundational

spectroscopic principles and comparative analysis of its constituent structural motifs: a proline-

derived boronic acid, a pinanediol chiral auxiliary, and a hydrochloride salt. This approach is

necessitated by the limited availability of publicly accessible, raw experimental spectra for this

specific molecule.

Introduction to (S)-BoroPro-(-)-Pinanediol-HCl
(S)-BoroPro-(-)-Pinanediol-HCl is a proline boronic acid derivative protected by a pinanediol

group.[1] The "(S)" designation refers to the stereochemistry at the alpha-carbon of the proline

moiety, a critical feature for stereoselective synthesis. This compound serves as a key

intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors,

by leveraging the unique reactivity of the boronic acid functional group.[1] Its application is
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particularly prominent in the development of serine protease inhibitors and in Suzuki-Miyaura

cross-coupling reactions.[1] The pinanediol group not only imparts stability to the otherwise

labile boronic acid but also provides a chiral environment that can influence the stereochemical

outcome of reactions.[1]

The hydrochloride salt form enhances the compound's stability and handling characteristics as

a solid. Spectroscopic analysis is paramount for verifying the structural integrity and purity of

this reagent before its use in sensitive downstream applications.

Below is a diagram illustrating the workflow for the spectroscopic characterization of (S)-
BoroPro-(-)-Pinanediol-HCl.

Caption: Workflow for the spectroscopic characterization of (S)-BoroPro-(-)-Pinanediol-HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

(S)-BoroPro-(-)-Pinanediol-HCl in solution. A combination of ¹H, ¹³C, and ¹¹B NMR

experiments provides a detailed map of the atomic connectivity and chemical environment.

Expected ¹H NMR Spectral Data
The proton NMR spectrum will exhibit distinct signals corresponding to the protons of the

pyrrolidine ring and the pinanediol moiety. The hydrochloride salt form will result in the

presence of an exchangeable proton on the pyrrolidinium nitrogen.
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Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment Rationale

~9.0 - 10.0 Broad singlet 2H
N-H

(pyrrolidinium)

The acidic

protons on the

protonated

nitrogen are

expected to be

downfield and

broad due to

quadrupolar

coupling and

exchange.

~4.3 - 4.5 Doublet 1H
O-CH

(pinanediol)

The proton on

the carbon

bearing the

oxygen of the

boronic ester is

in a deshielded

environment.

~3.0 - 3.5 Multiplet 3H
CH-B and N-CH₂

(pyrrolidine)

The protons on

the carbon

attached to

boron and the

protons on the

carbons adjacent

to the nitrogen

will be in this

region.

~1.8 - 2.5 Multiplets 6H

CH₂ and CH

(pyrrolidine and

pinanediol)

Aliphatic protons

of both the

pyrrolidine and

pinanediol rings.

~1.3 Singlet 3H CH₃ (pinanediol) One of the

methyl groups on
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the pinanediol

bridge.

~1.2 Singlet 3H CH₃ (pinanediol)

The second

methyl group on

the pinanediol

bridge.

~0.8 Singlet 3H CH₃ (pinanediol)

The third methyl

group of the

pinanediol

moiety.

Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Chemical Shift (δ, ppm) Assignment Rationale

~86 C-O (pinanediol)

Carbons directly attached to

the oxygen of the boronic

ester.

~78 C-O (pinanediol)

The other carbon attached to

the oxygen of the boronic

ester.

~50 - 60 C-N (pyrrolidine)
Carbons adjacent to the

protonated nitrogen atom.

~40 - 50 C-B (pyrrolidine)

The carbon atom directly

bonded to the boron atom will

be broad due to quadrupolar

relaxation of the boron

nucleus.

~20 - 40 Aliphatic CH and CH₂

Remaining aliphatic carbons of

the pinanediol and pyrrolidine

rings.

~20 - 30 Aliphatic CH₃
The three methyl carbons of

the pinanediol group.

Expected ¹¹B NMR Spectral Data
¹¹B NMR is particularly informative for boron-containing compounds, as the chemical shift is

highly sensitive to the coordination number and electronic environment of the boron atom.

Chemical Shift (δ, ppm) Assignment Rationale

~20 - 35 Trigonal boronic ester

The boron atom in a trigonal

planar boronic ester

environment typically

resonates in this downfield

region. The broadness of the

signal is characteristic of the

quadrupolar ¹¹B nucleus.
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Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of (S)-BoroPro-(-)-Pinanediol-HCl in
0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of

solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

Typical spectral width: -2 to 12 ppm.

Use a relaxation delay (d1) of at least 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and

sensitivity of ¹³C, a larger number of scans will be required.

Typical spectral width: 0 to 200 ppm.

¹¹B NMR Acquisition:

Acquire a proton-decoupled ¹¹B spectrum. This is a relatively quick experiment due to the

high receptivity of the ¹¹B nucleus.

Typical spectral width: -100 to 100 ppm.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard

like BF₃·OEt₂ (for ¹¹B).

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule by detecting

their characteristic vibrational frequencies.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode

~2400 - 2700 Broad, Multiple Bands N⁺-H
Stretching (in

hydrochloride salt)

~2850 - 2960 Strong C-H Stretching (aliphatic)

~1370 - 1380 Medium-Strong B-O Stretching

~1050 - 1150 Strong C-O Stretching

~1100 - 1200 Medium C-N Stretching

~1450 - 1470 Medium C-H Bending (scissoring)

~1365 and ~1385 Medium C-H
Bending (gem-

dimethyl)

Experimental Protocol for IR Data Acquisition
Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately

100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it

into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).
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Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the molecule. For (S)-BoroPro-(-)-Pinanediol-HCl, electrospray ionization (ESI) is a suitable

soft ionization technique.

Expected Mass Spectrometric Data
The analysis of boronic acids by mass spectrometry can be complicated by in-source reactions.

However, with ESI, the protonated molecule of the free base is expected to be observed.

m/z (mass-to-charge ratio) Ion Notes

~250.2 [M+H]⁺

This corresponds to the

protonated molecule of the

free base (C₁₄H₂₄BNO₂). The

isotopic pattern of boron (¹⁰B

and ¹¹B) should be observable.

~272.2 [M+Na]⁺

Adduct with sodium ions,

which are often present as

impurities.

Fragmentation Pathway
Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected

to fragment. A plausible fragmentation pathway is the loss of the pinanediol moiety.
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[C14H25BNO2]+.
m/z ≈ 250.2

Loss of Pinanediol
- C10H16O2

[C4H9BN]+.
m/z ≈ 82.1

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for the protonated (S)-BoroPro-(-)-Pinanediol.

Experimental Protocol for MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable

solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to

promote protonation.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode.

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the ion of interest.

For fragmentation studies, perform an MS/MS experiment by selecting the precursor ion

([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectrum to determine the m/z values of the

molecular ion and any significant fragment ions. High-resolution mass spectrometry can be

used to confirm the elemental composition.

Conclusion
The spectroscopic data presented in this guide, while predictive, are based on well-established

principles and analysis of analogous structures. This information provides a robust framework

for the characterization of (S)-BoroPro-(-)-Pinanediol-HCl. For any application where the
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purity and identity of this reagent are critical, it is imperative to acquire and interpret

experimental data as outlined in the provided protocols. This ensures the reliability of starting

materials, which is a cornerstone of reproducible and successful research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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